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Compound of Interest

Compound Name: CD437-13C6

Cat. No.: B12422896 Get Quote

Introduction

CD437, also known as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid

(AHPN), is a synthetic retinoid that has been identified as a potent and selective inducer of

apoptosis in a wide range of cancer cell lines.[1][2][3][4] Unlike traditional retinoids, CD437 can

trigger cell death through pathways that are independent of retinoic acid receptors (RARs),

making it a valuable tool for cancer research.[2][5] It has been shown to selectively cause

apoptosis in cancer cells while primarily inducing a reversible cell cycle arrest in normal cells,

highlighting its therapeutic potential.[4][6] CD437-13C6 is an isotopically labeled variant of

CD437. For the purposes of determining optimal biological concentration and designing

apoptosis assays, its activity is considered equivalent to the unlabeled compound.

These application notes provide a summary of effective concentrations, detailed experimental

protocols for apoptosis detection, and an overview of the signaling pathways involved in

CD437-mediated apoptosis.

Data Presentation: Effective Concentrations of
CD437 for Inducing Apoptosis
The optimal concentration of CD437 is highly dependent on the specific cell line and the

duration of the treatment. The following table summarizes the 50% inhibitory concentrations

(IC50) and other effective doses reported in the literature for various cancer cell lines.
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Cell Line Cancer Type
Effective
Concentration
(IC50)

Treatment
Duration

Notes

H460
Non-Small Cell

Lung
~0.5 µM[7] 2 - 3 days

Apoptosis

observed at 1

µM after 2 days.

[5]

SK-MES-1
Non-Small Cell

Lung
~0.4 µM[7] 2 - 3 days

Apoptosis

observed at 1

µM after 2 days.

[5]

A549
Non-Small Cell

Lung
~3 µM[7] 2 - 3 days

Apoptosis

observed at 1

µM after 2 days.

[5]

H292
Non-Small Cell

Lung
~0.85 µM[7] > 3 days

Apoptosis is a

delayed process

in this cell line.[5]

SK-Mel-23 Melanoma 0.1 µM[7] 3 days

Highest

sensitivity among

tested melanoma

lines.[7]

MeWo Melanoma 10 µM[7] 3 days

Lower sensitivity

among tested

melanoma lines.

[7]

Various Melanoma 5 µM 3 days

Reduces cell

viability to 5-

25%.[7]

HeLa Cervical Cancer 5 µM 8 hours

Effective for

inducing

apoptosis in S-

phase cells.[6]
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HET-1A
Esophageal

Squamous
Dose-dependent Time-dependent

Induces

apoptosis via

caspase-3

dependent

pathway.[3]

Signaling Pathways and Experimental Workflow
CD437-Induced Apoptosis Signaling Pathway
CD437 induces apoptosis through a multi-faceted mechanism that can be both dependent and

independent of retinoic acid receptors. A key modern finding points to the direct inhibition of

DNA Polymerase α (POLA1) as a primary mechanism, which leads to S-phase arrest and

subsequent apoptosis selectively in cancer cells.[6] The signaling cascade often involves the

activation of the JNK pathway, which acts upstream of both the intrinsic (mitochondrial) and

extrinsic (death receptor) apoptotic pathways.[3][8] This culminates in the activation of effector

caspases, such as caspase-3, and execution of cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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